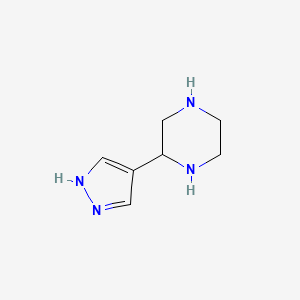

2-(1H-pyrazol-4-yl)piperazine

Description

Significance of Pyrazole (B372694) Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. frontiersin.orgmdpi.com This designation stems from its recurrent presence in a multitude of clinically successful drugs and its ability to interact with a wide range of biological targets. frontiersin.orgbenthamdirect.com The pyrazole nucleus is a versatile building block, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.govmdpi.com

The metabolic stability of pyrazole derivatives is a key factor contributing to their success in drug development. nih.gov Furthermore, the pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological macromolecules. nih.gov The synthetic accessibility and the ease with which its structure can be modified allow for the fine-tuning of its pharmacological profile, making it an attractive starting point for the design of new therapeutic agents. researchgate.netglobalresearchonline.net

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory benthamdirect.comnih.gov |

| Sildenafil | Erectile Dysfunction benthamdirect.comtandfonline.com |

| Ruxolitinib | Anticancer tandfonline.commdpi.com |

| Apixaban | Anticoagulant benthamdirect.comresearchgate.net |

| Rimonabant | Anti-obesity benthamdirect.comnih.gov |

| Ibrutinib | Anticancer tandfonline.com |

| Axitinib | Anticancer tandfonline.com |

| Niraparib | Anticancer tandfonline.com |

| Baricitinib | Anticancer tandfonline.com |

| Lenacapavir | Antiviral (HIV) tandfonline.comnih.gov |

| Riociguat | Pulmonary Hypertension tandfonline.com |

Role of Piperazine (B1678402) Scaffold in the Generation of Diverse Pharmacological Agents

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another cornerstone of medicinal chemistry. tandfonline.comtandfonline.com It is the third most common nitrogen-containing heterocycle found in FDA-approved drugs. tandfonline.com The versatile nature of the piperazine scaffold allows for the development of a wide array of bioactive molecules with applications in various therapeutic areas. scilit.combohrium.com

The physicochemical properties of piperazine, such as its basicity, solubility, and conformational flexibility, make it an invaluable component in drug design. tandfonline.comnih.gov The two nitrogen atoms in the piperazine ring can be readily substituted, providing a convenient handle for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. tandfonline.comscilit.com This adaptability has led to the incorporation of the piperazine moiety into drugs with diverse pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory effects. researchgate.netthieme-connect.comresearchgate.net

Table 2: Examples of Therapeutic Areas with Piperazine-Containing Drugs

| Therapeutic Area | Example(s) |

|---|---|

| Antipsychotic | Clozapine nih.gov |

| Antidepressant | Vortioxetine, Trazodone nih.gov |

| Anxiolytic | Buspirone nih.gov |

| Anticancer | Imatinib bohrium.com |

| Antiviral | Ciprofloxacin (B1669076) wikipedia.org |

| Antihistamine | Cetirizine ijrrjournal.com |

Hybrid Scaffolds: The Integration of Pyrazole and Piperazine Moieties

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug discovery. The resulting hybrid scaffold can exhibit a modified or enhanced biological activity profile compared to its individual components. The integration of pyrazole and piperazine moieties has been explored to create novel compounds with a range of pharmacological activities. semanticscholar.org

Research has demonstrated that pyrazole-piperazine hybrids can act as potent agents in various therapeutic areas. For instance, certain phthalazine-piperazine-pyrazole conjugates have shown significant antiproliferative activity against various cancer cell lines. nih.gov Additionally, piperazine-pyrazole-4-carboxylic acids have exhibited good antifungal inhibitory effects. nih.gov The synthesis of molecules containing pyrimidine (B1678525), pyrazole, and piperazine scaffolds has also been reported, with some compounds showing potent anti-tubercular activity. semanticscholar.org These findings underscore the potential of combining these two privileged scaffolds to generate novel drug candidates.

Contextualizing 2-(1H-pyrazol-4-yl)piperazine within Heterocyclic Chemistry Research

The compound this compound represents a specific embodiment of the pyrazole-piperazine hybrid concept. Research into this and structurally related compounds is an active area within heterocyclic chemistry. For example, the synthesis and pharmacological evaluation of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) revealed anxiolytic-like and antidepressant-like activities, mediated by serotonergic and GABAergic pathways. nih.gov Another related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has also been synthesized and studied. researchgate.net These studies highlight the therapeutic potential of the this compound core structure and provide a basis for the further design and development of new derivatives with improved pharmacological profiles. The ongoing exploration of such hybrid structures is a testament to the enduring importance of heterocyclic chemistry in the quest for new medicines.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h3-4,7-9H,1-2,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEKQIPSPLAOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935518-00-5 | |

| Record name | 2-(1H-pyrazol-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrazol 4 Yl Piperazine and Its Derivatives

Established Synthetic Routes to the 2-(1H-pyrazol-4-yl)piperazine Core

The construction of the fundamental this compound structure relies on well-established reactions that form either the pyrazole (B372694) ring or the crucial linkage between the two heterocyclic components.

Cyclocondensation Approaches utilizing Hydrazine (B178648) and its Derivatives

The most classic and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile for creating polysubstituted pyrazoles. nih.govmdpi.com The reaction involves a bidentate nucleophile, typically hydrazine or its substituted variants, reacting with a compound containing two electrophilic centers separated by one carbon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com

In the context of synthesizing the this compound core, this strategy would involve a precursor containing a protected piperazine (B1678402) moiety attached to a 1,3-dicarbonyl or equivalent synthon. For instance, a β-ketoester or a 1,3-diketone bearing a piperazine group could be reacted with hydrazine hydrate (B1144303). The cyclization would then form the pyrazole ring directly attached to the piperazine. The choice of reaction conditions, such as solvent and temperature, can influence the regioselectivity of the reaction, especially when using unsymmetrical dicarbonyl compounds and substituted hydrazines. nih.gov

Table 1: Examples of 1,3-Difunctional Systems for Pyrazole Synthesis

| Precursor Type | Reactant | Product | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine Derivatives | Polysubstituted Pyrazoles | nih.gov |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Pyrazolines (oxidized to Pyrazoles) | nih.gov |

1,3-Dipolar Cycloaddition Strategies

Another powerful method for the formation of the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. researchgate.netresearchgate.net This reaction typically involves the generation of a nitrile imine from a hydrazonoyl halide, which then acts as the 1,3-dipole. eurekaselect.com This reactive intermediate is then trapped by a dipolarophile, such as an alkyne or alkene, to form the five-membered heterocyclic ring. eurekaselect.comnih.gov

For the synthesis of the this compound scaffold, a strategy could involve an alkyne or alkene substituted with a piperazine moiety. This piperazine-containing dipolarophile would react with a nitrile imine to yield the desired pyrazole-piperazine conjugate. This method is particularly effective for creating 1,3,5-trisubstituted pyrazoles with high regioselectivity. rsc.org The reaction is often carried out under mild basic conditions, using a base like triethylamine (B128534) to generate the nitrile imine in situ. nih.goviiardjournals.org

Reductive Amination Protocols for Piperazine Linkage

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, particularly for linking pre-formed heterocyclic rings. ineosopen.org This two-step process, which can often be performed in a single pot, involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the final amine product. ineosopen.orgresearchgate.net

This protocol is exceptionally well-suited for the final step in synthesizing pyrazole-piperazine conjugates. A common approach involves the reductive amination of a pyrazole-4-carbaldehyde derivative with a piperazine derivative. researchgate.net A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), is typically employed because it is selective for the iminium ion over the starting aldehyde. researchgate.netnih.gov This method directly and efficiently establishes the crucial C-N bond between the pyrazole and piperazine moieties. researchgate.netresearchgate.net

Novel Synthetic Approaches and Derivatization Strategies

More recent synthetic innovations focus on improving efficiency through multi-component reactions and expanding chemical diversity through post-synthetic modifications.

Multi-component Reactions for Pyrazole-Piperazine Conjugates

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. beilstein-journals.orgnih.gov Numerous MCRs have been developed for the synthesis of pyrazole-containing scaffolds, such as pyrano[2,3-c]pyrazoles. nih.govnih.gov

These strategies often involve the initial Knoevenagel condensation or Michael addition to generate a complex intermediate, which then undergoes cyclization with hydrazine to form the pyrazole ring. nih.gov To synthesize pyrazole-piperazine conjugates, an MCR could be designed where one of the initial components is a piperazine-containing building block. For example, a four-component reaction between a piperazine-substituted aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate could potentially yield a densely functionalized this compound derivative in a single step. nih.govnih.gov The modular nature of MCRs allows for the rapid generation of libraries of compounds by simply varying the starting components. beilstein-journals.org

Table 2: Common Components in MCRs for Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Reference |

|---|---|---|---|---|---|

| Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Piperidine (B6355638)/Water | nih.gov |

| Aldehyde | Malononitrile | 5-Methyl-1,3,4-thiadiazole-2-thiol | Ethyl 4-chloro-3-oxobutanoate | Montmorillonite (B579905) K10 | nih.gov |

Post-functionalization of the Piperazine Moiety

Once the core this compound scaffold has been assembled, the piperazine moiety offers a versatile handle for further derivatization. mdpi.com The secondary amine in the piperazine ring is nucleophilic and can readily participate in a variety of reactions to introduce diverse functional groups. This post-functionalization is a key strategy for modulating the physicochemical properties of the final compound.

Common derivatization reactions include N-alkylation, N-acylation, and N-arylation. For instance, the free amine can be reacted with alkyl halides, acid chlorides, or sulfonyl chlorides to introduce a wide range of substituents. Furthermore, modern C-H functionalization techniques are emerging that allow for the direct modification of the carbon atoms of the piperazine ring, providing novel avenues for structural diversification. encyclopedia.pub These late-stage modifications are crucial for building libraries of related compounds for structure-activity relationship studies.

Modifications on the Pyrazole Ring System

The pyrazole ring is a versatile scaffold that allows for structural modifications at several positions, which can be achieved either during the initial ring construction or through subsequent functionalization steps. chim.it The reactivity of the pyrazole ring is influenced by the substituents present; it is a π-excessive system prone to electrophilic substitution, typically at the C4 position. chim.it However, the introduction of electron-donating or electron-withdrawing groups can modulate its reactivity towards both electrophiles and nucleophiles. chim.it

Key modifications to the pyrazole ring system, particularly relevant to pyrazolylpiperazine derivatives, often involve substitutions at the N1, C3, and C5 positions.

N1-Substitution (Alkylation/Arylation): The N1 position of the pyrazole ring is readily functionalized. For instance, N-alkylation can be achieved by reacting a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediate with various benzyl (B1604629) bromides in the presence of a base like cesium carbonate (Cs₂CO₃) in acetonitrile. researchgate.net This approach has been used to prepare 1-(substituted benzyl)-1H-pyrazole-4-boronic acid pinacol (B44631) esters, which are key intermediates for coupling reactions. researchgate.net Similarly, N-arylation can be performed, for example, through Suzuki coupling reactions with arylboronic acids. nih.govmdpi.com

C3 and C5-Substitution: The synthesis of 3,5-substituted pyrazoles is commonly achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.comnih.gov By choosing appropriately substituted 1,3-diketones and hydrazines, a wide array of functional groups can be introduced at the C3 and C5 positions. mdpi.com For example, Heller and Natarajan developed a one-pot method involving the in situ generation of 1,3-diketones from ketones and acid chlorides, followed by cyclization with hydrazine, offering a rapid and chemoselective route to diverse pyrazoles. mdpi.comnih.gov This strategy allows for the introduction of varied aryl moieties at these positions. nih.gov

C4-Substitution: While the target compound features a piperazine at the C4 position, other functional groups can be introduced at this site in precursor molecules. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group at the C4 position of certain pyrazole precursors. nih.gov This formyl group can then serve as a handle for further transformations. Another method involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by treatment with phenylselenyl chloride, to yield 4-(phenylselanyl)pyrazoles in a one-pot synthesis. mdpi.com

The table below summarizes various modification strategies for the pyrazole ring.

| Position | Modification Type | Reagents and Conditions | Outcome | Reference |

| N1 | N-Alkylation | Substituted benzyl bromide, Cs₂CO₃, Acetonitrile, 80°C | 1-Alkyl-1H-pyrazole derivatives | researchgate.net |

| N1 | N-Arylation | Arylboronic acids (via Suzuki coupling) | 1-Aryl-1H-pyrazole derivatives | nih.govmdpi.com |

| C3, C5 | Aryl Substitution | Ketones, Acid Chlorides, Hydrazine (one-pot) | 3,5-Diaryl-1H-pyrazole derivatives | mdpi.comnih.gov |

| C4 | Formylation | Vilsmeier-Haack Reaction (POCl₃/DMF) | 1H-pyrazole-4-carbaldehyde derivatives | nih.gov |

| C4 | Phenylselanylation | α,β-alkynic aldehydes, hydrazines, phenylselenyl chloride | 4-(Phenylselanyl)pyrazole derivatives | mdpi.com |

Synthesis of Bis(pyrazole-piperazine) Systems

The synthesis of molecules containing two pyrazole units, often linked by a central scaffold, has garnered significant attention. semanticscholar.org When a piperazine ring acts as the linker, this creates bis(pyrazole-piperazine) systems. These structures can be symmetrical or asymmetrical and are typically assembled using multicomponent reactions or sequential coupling strategies.

One prominent method for creating such systems is the [3+2] cycloaddition reaction. nih.gov This protocol can be employed to construct the pyrazole rings directly onto a pre-existing bis-functionalized piperazine linker. For example, a piperazine-linked bis(enaminone) can be reacted with hydrazonoyl chlorides in refluxing dioxane with triethylamine to produce piperazine-linked bis(pyrazole) hybrids in good yields. nih.gov This approach allows for the systematic variation of substituents on the pyrazole rings by choosing the appropriate hydrazonoyl chloride. nih.gov

Condensation reactions are another effective strategy. The reaction of a suitable aldehyde with two equivalents of a pyrazole derivative can lead to the formation of a bis-pyrazole system. ekb.eg For instance, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide can be reacted with two moles of 3-methyl-1H-pyrazol-5(4H)-one in the presence of a piperidine catalyst to yield a 4,4'-(arylmethylene)-bis(pyrazol-5-ol) derivative. ekb.eg While this example doesn't directly use a piperazine linker, the principle of using a central electrophilic unit to bridge two nucleophilic pyrazole units is a key strategy that can be adapted for piperazine-containing starting materials.

The table below outlines synthetic approaches for bis-pyrazole systems.

| Synthetic Strategy | Key Reagents | Reaction Type | Product Type | Reference |

| Cycloaddition | Piperazine-linked bis(enaminone), Hydrazonoyl chlorides | [3+2] Cycloaddition | Piperazine-linked bis(pyrazole) hybrids | nih.gov |

| Condensation | Aldehyde, 2 eq. of 3-methyl-1H-pyrazol-5(4H)-one, Piperidine | Knoevenagel-type condensation | 4,4'-(Arylmethylene)-bis(pyrazol-5-ol) derivatives | ekb.eg |

| Condensation | Phenylene diamines, Cyano ethyl acetate (B1210297) | Condensation/Cyclization | Bis-pyrazole derivatives | semanticscholar.org |

| Condensation | 3,5-bis-benzylidene-1-phenyl piperidine-2,6-diones, Hydrazine hydrate | Microwave-assisted condensation | Bis-pyrazole derivatives | semanticscholar.org |

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to create more sustainable and environmentally benign processes. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency through methods like microwave irradiation and the use of reusable catalysts. researchgate.netnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in pyrazole synthesis. nih.gov It often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov For example, a solvent-free approach for synthesizing 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds has been developed using microwave activation. nih.gov This method can also be performed as a "one-pot" synthesis starting directly from the carbonyl precursors, further simplifying the procedure and reducing waste. nih.gov

The use of green catalysts and solvents is another cornerstone of this approach.

Catalysts: Heterogeneous catalysts like nano-ZnO and montmorillonite K-10 have been employed for pyrazole synthesis. nih.gov These catalysts are often reusable, non-toxic, and lead to high yields under mild conditions. researchgate.net

Solvents: The replacement of volatile organic solvents with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces the environmental impact. ekb.egnih.gov For example, the synthesis of aminopyrazole derivatives has been achieved by reacting hydrazine hydrate, ethyl acetoacetate, and an aldehyde scaffold in 70% ethanol, a more environmentally friendly solvent system. ekb.eg

Ultrasonic irradiation is another energy-efficient technique that has been applied to pyrazole synthesis, often resulting in shorter reaction times and improved yields. researchgate.net Grinding techniques, which involve solid-phase reactions, represent a solvent-free method that aligns well with green chemistry principles. nih.govsciencescholar.us

The following table compares conventional and green synthetic approaches for pyrazole synthesis.

| Green Approach | Key Features | Example Application | Advantages | Reference |

| Microwave Irradiation | Solvent-free, rapid heating | Synthesis from tosylhydrazones of α,β-unsaturated ketones | Reduced reaction times, high yields, simplified work-up | nih.gov |

| Grinding | Solid-phase, solvent-free | Reaction of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Environmentally friendly, simple procedure | nih.gov |

| Green Catalysis | Nano-ZnO, Montmorillonite K-10 | Condensation of phenylhydrazine (B124118) with ethyl acetoacetate | Reusable catalyst, excellent yields, short reaction time | nih.govresearchgate.net |

| Alternative Solvents | Water, Ethanol | Synthesis of aminopyrazoles | Reduced toxicity and environmental impact | ekb.eg |

Structural Characterization and Conformational Analysis of 2 1h Pyrazol 4 Yl Piperazine and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the 2-(1H-pyrazol-4-yl)piperazine scaffold.

In the ¹H NMR spectrum, the protons of the pyrazole (B372694) ring are expected to appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm. The N-H proton of the pyrazole can be observed as a broad singlet at a lower field, often above δ 10 ppm, depending on the solvent and concentration. The protons on the piperazine (B1678402) ring will resonate in the aliphatic region, generally between δ 2.5 and 4.0 ppm. The CH proton at the C2 position of the piperazine ring, being adjacent to the pyrazole ring, would likely appear as a multiplet at the downfield end of this range. The N-H proton of the piperazine ring would also produce a signal in this region, which can sometimes be broad.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region (δ 110-150 ppm). The aliphatic carbons of the piperazine ring will appear at higher field strengths (δ 40-60 ppm). The C2 carbon of the piperazine, being directly attached to the pyrazole ring, would be shifted further downfield compared to the other piperazine carbons. lew.ronih.gov

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the pyrazole and piperazine rings. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole and Piperazine Moieties in Analogous Structures.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H/C5-H | 7.5 - 8.4 | 125 - 140 |

| Pyrazole C4 | - | 100 - 115 |

| Pyrazole N-H | >10.0 (broad) | - |

| Piperazine C2-H | 3.0 - 3.5 (multiplet) | 55 - 65 |

| Piperazine CH₂ | 2.8 - 3.3 (multiplets) | 40 - 55 |

| Piperazine N-H | 1.5 - 2.5 (broad) | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. xml-journal.net The fragmentation of this ion would likely proceed through several key pathways. A common fragmentation pattern for piperazine analogues involves the cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions. xml-journal.netresearchgate.net Another likely fragmentation is the cleavage of the bond connecting the pyrazole and piperazine rings.

The pyrazole ring itself has a characteristic fragmentation pattern, which often involves the loss of a molecule of hydrogen cyanide (HCN) or molecular nitrogen (N₂), leading to distinct fragment ions. researchgate.net The analysis of these fragments helps to confirm the presence and connectivity of both heterocyclic rings.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 152 | [M]⁺ | Molecular Ion |

| 153 | [M+H]⁺ | Protonated Molecular Ion |

| 125 | [M-HCN]⁺ | Loss of HCN from pyrazole ring |

| 95 | [C₅H₇N₂]⁺ | Cleavage of piperazine ring |

| 81 | [C₄H₅N₂]⁺ (pyrazolylmethyl) | Cleavage of C-C bond between rings |

| 70 | [C₄H₈N]⁺ | Fragment of piperazine ring |

| 56 | [C₃H₆N]⁺ | Fragment of piperazine ring |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The N-H stretching vibrations of both the pyrazole and the secondary amine in the piperazine ring are expected to appear as moderately sharp bands in the region of 3200-3500 cm⁻¹. niscpr.res.inlibretexts.org The C-H stretching vibrations of the aromatic pyrazole ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring would appear just below 3000 cm⁻¹.

The C=N and C=C stretching vibrations within the pyrazole ring typically give rise to absorptions in the 1400-1600 cm⁻¹ region. derpharmachemica.com The C-N stretching vibrations of both the piperazine and pyrazole rings are expected in the 1100-1350 cm⁻¹ range. niscpr.res.in The N-H bending vibrations can also be observed, typically around 1500-1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Pyrazole & Piperazine) | Stretching | 3200 - 3500 |

| C-H (Pyrazole) | Stretching | 3000 - 3150 |

| C-H (Piperazine) | Stretching | 2800 - 3000 |

| C=N, C=C (Pyrazole) | Stretching | 1400 - 1600 |

| N-H | Bending | 1500 - 1600 |

| C-N | Stretching | 1100 - 1350 |

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Obtaining a single crystal of a this compound derivative suitable for X-ray diffraction would allow for its unambiguous structural determination. mdpi.com The analysis would reveal the precise geometry of both the pyrazole and piperazine rings. Studies on related pyrazole and piperazine structures show that the pyrazole ring is planar. spast.org

The crystal packing is often dominated by intermolecular hydrogen bonds. In the case of this compound, hydrogen bonds would be expected to form between the N-H groups of the pyrazole and piperazine rings and the nitrogen atoms of adjacent molecules. These interactions play a crucial role in the formation of the crystal lattice. Analysis of crystal structures of pyrazole-containing ligands has shown the formation of complex hydrogen-bonded networks. nih.govmdpi.com Similarly, piperazine derivatives often exhibit hydrogen-bonded chains or rings in their crystal structures. nih.gov

Table 4: Representative Crystallographic Data for Pyrazole and Piperazine Analogues.

| Compound | Crystal System | Space Group | Key Feature |

| A Pyridylpyrazole Derivative nih.gov | Monoclinic | P2₁/c | Planar pyrazole ring, intermolecular H-bonding |

| 1-(4-nitrobenzoyl)piperazine nih.gov | Monoclinic | C2/c | Chair conformation of piperazine, H-bonded chains |

| A bis-Pyrazole Derivative researchgate.net | Triclinic | P-1 | Hydrogen bonded dimer formation |

Conformational Analysis of the Piperazine Ring

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, with the chair form being the most thermodynamically stable. nih.gov In the case of this compound, the pyrazole group is a substituent on the piperazine ring.

For 2-substituted piperazines, studies have shown that the substituent often prefers to occupy an axial position rather than the sterically less hindered equatorial position. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding.

In the solid state, the conformation of the piperazine ring is fixed. X-ray diffraction data would definitively establish whether the pyrazole substituent is in an axial or equatorial position and would reveal the exact puckering parameters of the piperazine ring. While the chair conformation is most common, a boat or twist-boat conformation can sometimes be adopted, particularly when the piperazine ring is part of a macrocyclic ligand or complexed with a metal ion. nih.gov Infrared spectroscopy has also been used to study the conformation of N-H groups in piperazine rings, indicating a preference for the equatorial position for the N-H proton. rsc.org

Intermolecular Interactions and Crystal Packing

Key intermolecular interactions include:

N-H···N Hydrogen Bonds: These are the most significant interactions, often forming robust synthons that guide the crystal packing. The pyrazole ring's N-H group can donate a hydrogen bond to the nitrogen atom of a neighboring pyrazole or piperazine ring, leading to the formation of chains, dimers, trimers, or more complex three-dimensional networks nih.govmdpi.com. For instance, in related pyrazole structures, molecules are frequently linked via intermolecular N—H···N hydrogen bonding nih.gov.

C-H···N and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon as a donor (C-H), also contribute to the stability of the crystal lattice. The aromatic pyrazole ring can also participate in C-H···π interactions, where a C-H bond points towards the electron cloud of the ring.

These varied interactions result in distinct packing motifs. For example, simple 1H-pyrazoles are known to form different supramolecular structures, such as catemeric chains or trimeric hydrogen-bonding motifs, depending on the substituents mdpi.com. In a substituted 3-methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked by weak C—H⋯O hydrogen bonds to form chains researchgate.net. The specific arrangement in this compound will depend on the interplay of these forces, aiming for the most thermodynamically stable crystalline form. The analysis of these packing arrangements is often aided by Hirshfeld surface analysis, which provides a visual and quantitative summary of all intermolecular contacts in a crystal mdpi.com.

Table 1: Summary of Potential Intermolecular Interactions in Pyrazolylpiperazine Analogues

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Pyrazole N-H, Piperazine N-H | Pyrazole N, Piperazine N | Formation of primary structural motifs (chains, dimers) nih.govmdpi.com |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Pyrazole N, Piperazine N | Stabilization of the 3D network researchgate.net |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Contributes to close packing and lattice stability researchgate.net |

| C-H···π Interaction | Aliphatic C-H (Piperazine) | Pyrazole Ring π-system | Directional interactions influencing molecular orientation |

Advanced Structural Elucidation Methods

Determining the precise three-dimensional structure of this compound and its analogues requires a combination of advanced analytical techniques. These methods provide detailed information about atomic connectivity, spatial arrangement, and electronic properties.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline compound. It provides precise coordinates of each atom in the unit cell, allowing for the unambiguous determination of bond lengths, bond angles, and the details of intermolecular interactions and crystal packing mdpi.commdpi.comnih.gov. For example, the crystal structure of 4-iodo-1H-pyrazole was recently determined using this technique, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. researchgate.net One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to establish the connectivity of atoms and provide insights into the conformational preferences of the flexible piperazine ring. NMR is also crucial for distinguishing between isomers, which is a common challenge in pyrazole chemistry mdpi.comsci-hub.se.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound researchgate.net. Fragmentation patterns observed in the mass spectrum can also provide valuable information about the molecule's structure and the strength of its chemical bonds researchgate.net.

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can predict molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), and NMR chemical shifts mdpi.com. These calculations are also invaluable for studying conformational landscapes and the relative energies of different isomers or crystal polymorphs mdpi.com. Hirshfeld surface analysis, a computational tool, is specifically used to visualize and quantify intermolecular interactions within a crystal lattice mdpi.com.

Table 2: Overview of Structural Elucidation Methods

| Method | Type of Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, crystal packing, intermolecular interactions mdpi.commdpi.comnih.gov |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Atomic connectivity, solution-state conformation, isomeric differentiation researchgate.netmdpi.comresearchgate.net |

| Mass Spectrometry (HRMS) | Exact molecular formula, structural fragmentation patterns researchgate.netresearchgate.net |

| FT-IR Spectroscopy | Presence of specific functional groups and bonding modes researchgate.netresearchgate.net |

| Computational Methods (DFT) | Optimized geometry, predicted spectroscopic data, conformational analysis, electronic structure mdpi.commdpi.com |

Structure Activity Relationship Sar Studies of 2 1h Pyrazol 4 Yl Piperazine Derivatives

Impact of Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, offers multiple positions for substitution (positions 1, 3, and 5) that can significantly modulate a compound's interaction with biological targets. nih.govglobalresearchonline.net The electronic properties and steric bulk of substituents on this ring are key determinants of a derivative's pharmacological profile. nih.gov

The pyrazole ring is considered a privileged scaffold in drug discovery due to its wide range of biological activities. nih.gov The reactivity of the pyrazole ring is influenced by its π-excess character, which makes position 4 susceptible to electrophilic substitution, while positions 3 and 5 are more prone to nucleophilic attack. mdpi.comchim.it The introduction of different functional groups onto the pyrazole core is a key strategy for developing effective lead compounds. nih.gov

Systematic SAR studies have demonstrated the importance of substitutions at positions 3 and 5 of the pyrazole ring. In a study of pyrazole-based inhibitors of meprin metalloproteinases, a 3,5-diphenylpyrazole derivative showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov The exploration of other substituents at these positions revealed that both the size and nature of the group are critical for activity. For instance, replacing one of the phenyl groups with smaller residues like methyl or larger ones like benzyl (B1604629) led to a decrease in inhibitory activity. nih.gov However, a cyclopentyl moiety at the same position resulted in activity comparable to the diphenyl derivative, suggesting that a specific steric profile is favored for optimal interaction with the target enzyme. nih.gov

| Compound | R1 (Position 3) | R2 (Position 5) | Inhibitory Activity (IC50) vs. Meprin α |

|---|---|---|---|

| 7a | Phenyl | Phenyl | High (low nanomolar range) |

| 14a | Phenyl | Methyl | Decreased activity |

| 14b | Phenyl | Benzyl | Decreased activity |

| 14c | Phenyl | Cyclopentyl | Similar activity to 7a |

The nitrogen atom at the N-1 position of the pyrazole ring provides another critical point for modification. Unsubstituted pyrazoles can exist in different tautomeric forms, which can influence their binding modes. nih.gov The addition of substituents at the N-1 position can lock the molecule into a specific tautomeric form and introduce new interactions with the target.

In the development of bis(pyrazole-benzofuran) hybrids with antibacterial activity, the N-1 position of the pyrazole ring was substituted with aryl groups. nih.gov The nature of the substituent on this aryl ring had a significant impact on the compound's efficacy. For example, derivatives with electron-withdrawing groups, such as p-nitro (p-NO2) or p-chloro (p-Cl) on the N-1 phenyl ring, showed excellent inhibitory activities against the MurB enzyme, a key target in bacterial cell wall synthesis. nih.gov Specifically, the compound featuring a p-nitrophenyl group at the N-1 position demonstrated the most potent MurB inhibitory activity. nih.gov This indicates that electronic factors introduced by N-1 substituents are crucial for modulating the biological activity of pyrazole-containing compounds.

| Compound | N-1 Pyrazole Substituent | MurB Inhibitory Activity (IC50) |

|---|---|---|

| 5e | p-nitrophenyl | 3.1 μM (Best activity) |

| - | p-chlorophenyl | Excellent activity |

Influence of Piperazine (B1678402) Ring Modifications

The piperazine ring is a common heterocyclic moiety in drug candidates, valued for its ability to improve pharmacokinetic properties like water solubility and for its structural role as a versatile scaffold. nih.gov It contains two nitrogen atoms (N-1 and N-4) that can be functionalized to fine-tune the molecule's properties and interactions.

Substitutions on the nitrogen atoms of the piperazine ring are a cornerstone of SAR studies for this class of compounds. The N-1 nitrogen is often used to connect to the pyrazole moiety, while the N-4 nitrogen can be modified to introduce groups that interact with accessory binding pockets on the target protein. nih.govresearchgate.net

In the development of p21-activated kinase 4 (PAK4) inhibitors, researchers explored various aromatic substitutions on the N-4 position of the piperazine ring. nih.gov The findings showed that replacing a substituted phenyl ring with heterocyclic rings like pyridine or pyrimidine (B1678525) resulted in enhanced inhibitory activity. nih.gov Within a series of para-substituted phenyl derivatives, the inhibitory potency was found to be in the order of 4-Br > 4-Cl > 4-F > 4-Me > 4-CF3, suggesting that a halogen atom of a moderate size, like bromine, is optimal for occupying a specific hydrophobic cavity in the target's P-loop pocket. nih.gov Similarly, studies on dopamine D2/D3 receptor ligands showed that N-substitution on the piperazine ring can accommodate a variety of groups, including substituted indole rings and benzene sulfonyl groups, leading to varied binding affinities and potencies. researchgate.netnih.gov In another study focusing on anticancer agents, the removal of a sulfonyl group from the N-4 substituted piperazine ring was investigated to determine its impact on the compound's activity. nih.gov

| N-4 Substituent Type | Example Substituent | Relative Activity |

|---|---|---|

| Heteroaromatic Rings | Pyridine | Better than phenyl derivatives |

| Pyrimidine | Better than phenyl derivatives | |

| Para-Substituted Phenyl Rings | 4-Br | Highest activity |

| 4-Cl | High activity | |

| 4-F | Moderate activity | |

| 4-Me | Lower activity | |

| 4-CF3 | Lowest activity |

The piperazine ring typically adopts a stable chair conformation. researchgate.net However, its flexibility can be constrained, which can have profound effects on biological activity. Studies on nucleozin, an anti-influenza agent, revealed that the relative rigidity of the piperazine ring is essential for its antiviral activity. researchgate.netnih.gov When the piperazine ring was modified to increase its conformational freedom, the resulting analogues were less active than the parent compound. biorxiv.orgplos.org

This highlights the importance of the constrained conformation provided by the piperazine ring for maintaining the optimal orientation of pharmacophoric groups. It has been suggested that compounds containing more rigid structures, such as the 2,5-diazabicyclo[2.2.1]heptane system (a rigid piperazine analog), may exhibit better binding ability due to the pre-organization of the molecule into a bioactive conformation. plos.org Therefore, while substitutions on the piperazine nitrogens are crucial for introducing specific interactions, maintaining the ring's conformational integrity is equally important for preserving biological activity. nih.gov

Linker Chemistry and Scaffold Hybridization

In many 2-(1H-pyrazol-4-yl)piperazine derivatives, the piperazine ring acts as a linker connecting the pyrazole core to another pharmacophoric moiety. The nature and length of this linker are critical for positioning the different parts of the molecule correctly within the target's binding site.

Research has shown that direct attachment of a functional group to the piperazine is not always necessary. For instance, in a series of dopamine receptor ligands, high affinity and selectivity were maintained when a heterocyclic ring was connected to the piperazine via an amide or a methylene linker. nih.gov This flexibility in linker chemistry allows for the exploration of more extensive binding domains. In the design of PAK4 inhibitors, a piperazine group was used as a linker to increase the molecule's length, allowing a terminal hydrophobic aromatic ring to probe the P-loop region of the kinase. nih.gov The concept of scaffold hybridization is also prominent, where the pyrazole-piperazine core is linked to other biologically active scaffolds, such as benzofuran, to create hybrid molecules with potentially novel or enhanced activities. nih.gov

Significance of Linker Length and Flexibility

The linker, which connects the core this compound moiety to other parts of a molecule, plays a pivotal role in determining the biological activity of the derivatives. Both the length and the conformational flexibility of the linker are critical parameters that influence how a molecule orients itself and interacts with its biological target. nih.govnih.gov

The composition and length of the linker are fundamentally important for establishing a productive interaction with the target protein. nih.gov While flexible linkers, often composed of small amino acids like glycine and serine, can allow for necessary movement and interaction between domains, rigid linkers may be preferred when a specific spatial separation of pharmacophores is required to preserve stability or bioactivity. nih.gov

In derivatives containing a piperazine ring within the linker, its rigidity can contribute positively to activity. nih.gov However, the chemical groups adjacent to the piperazine ring can significantly affect its basicity (pKa), which in turn influences solubility and interaction with the target. For instance, in one study, the basicity of a piperazine nitrogen was found to reach its maximum when a nearby carbonyl group was separated by at least three to four methylene units. nih.govsemanticscholar.org This suggests that a linker of sufficient length can mitigate the electron-withdrawing effects of adjacent groups, optimizing the physicochemical properties of the piperazine nitrogen for target engagement.

Furthermore, studies on other classes of pyrazole derivatives have demonstrated a direct correlation between the length of an aliphatic chain linker and biological activity. In one series, lengthening the aliphatic chain resulted in higher anti-inflammatory activity. mdpi.com This highlights that even simple alkyl chains can serve as effective spacers, and optimizing their length is a key step in molecular design. The removal or modification of a linker element, such as replacing a key ether linkage with a nitrogen or methylene unit, can also lead to a complete loss of inhibitory activity, underscoring the specific structural requirements of the linker for a given target.

Effects of Fused or Hybrid Systems (e.g., Pyrazolo[1,5-a]pyrimidine, Phthalazine-Piperazine-Pyrazole Conjugates)

Integrating the this compound scaffold into fused or hybrid heterocyclic systems is a powerful strategy for developing highly potent and selective agents. This approach can enhance binding affinity by positioning key functional groups in optimal orientations and by introducing new points of interaction with the target.

Pyrazolo[1,5-a]pyrimidine Systems:

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework found in several potent kinase inhibitors, including Tropomyosin receptor kinase (Trk) inhibitors. nih.govnih.gov The fusion of the pyrazole ring into this bicyclic system creates a rigid scaffold that is essential for forming hinge interactions with key residues in the kinase domain, such as Met592 in TrkA. nih.govmdpi.com SAR studies reveal that substituents on this core are critical for potency. For example, adding a carboxamide moiety at the third position of the pyrazolo[1,5-a]pyrimidine core significantly enhances TrkA inhibition. nih.gov In a series of 3-carboxamide-linked derivatives, compounds 10 and 11 emerged as highly potent TrkA inhibitors. nih.gov

| Compound | Modifications | TrkA IC50 (nM) |

|---|---|---|

| 10 | 3-Carboxamide linked derivative | 0.2 |

| 11 | 3-Carboxamide linked derivative | 0.4 |

Further modifications to create dual inhibitors have also been successful. A series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives were developed as dual CDK2 and TrkA inhibitors. mdpi.com Within this series, compounds 6s and 6t demonstrated potent dual inhibitory activity. mdpi.com

| Compound | CDK2 IC50 (µM) | TrkA IC50 (µM) |

|---|---|---|

| 6s | 0.23 | 0.45 |

| 6t | 0.09 | 0.45 |

| Ribociclib (Reference) | 0.07 | - |

| Larotrectinib (Reference) | - | 0.07 |

Phthalazine-Piperazine-Pyrazole Conjugates:

Hybrid molecules that conjugate phthalazine, piperazine, and pyrazole moieties have been synthesized and evaluated as potent anticancer agents. researchgate.netresearchgate.net In these systems, the piperazine often acts as a linker between the phthalazine and pyrazole pharmacophores. A study on a series of these conjugates identified compound 26 as having significant activity against multiple cancer cell lines. researchgate.net Another compound, 5i , which features a 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl group, also showed comparable activity to the standard drug Etoposide. researchgate.net

The substitutions on the pyrazole and phthalazine rings are crucial for activity. For example, pyran-linked phthalazinone-pyrazole hybrids showed that methyl substitution on the pyrazole ring was necessary for a good inhibitory response against lung and cervical cancer cells. frontiersin.org

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | DU-145 IC50 (µM) |

|---|---|---|---|

| 26 | 0.96 | 1.40 | 2.16 |

Stereochemical Considerations in SAR

Stereochemistry is a critical factor in the SAR of this compound derivatives, as the three-dimensional arrangement of atoms dictates the precise fit of a molecule into its biological target. Chiral centers within the piperazine ring, the pyrazole substituents, or the linker can lead to stereoisomers with dramatically different biological activities.

In the development of CXCR3 chemokine antagonists, a series of pyridyl-piperazinyl-piperidine derivatives were explored. The optimization of this series highlighted the pronounced effect of substitution at the 2'-position of the piperazine ring. Specifically, analog 18j , which possesses a 2'(S)-ethylpiperazine moiety, exhibited a very high affinity for the human CXCR3 receptor, with an IC50 of 0.2 nM. This demonstrates that a specific stereochemical configuration at this position is highly favorable for binding.

Similarly, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors based on a pyrazole azabicyclo[3.2.1]octane sulfonamide scaffold, the stereochemistry at position 3 of the azabicyclic system was crucial for activity. The compound 34 , which featured an exo-configuration, was only a modest inhibitor with an IC50 of 8.71 μM. In contrast, related compounds with the implied endo-configuration were significantly more potent, with IC50 values in the low nanomolar range. This substantial difference in potency between diastereomers underscores the high degree of stereochemical sensitivity of the target's binding pocket.

These examples clearly illustrate that controlling the stereochemistry is a vital aspect of designing potent and selective molecules based on the this compound scaffold. A specific enantiomer or diastereomer may be responsible for the desired therapeutic effect, while others may be inactive or contribute to off-target effects.

Computational and Theoretical Investigations of 2 1h Pyrazol 4 Yl Piperazine and Analogues

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in rational drug design, helping to forecast the binding mode and affinity of a ligand to a target.

Ligand-Target Protein Interaction Modeling and Binding Modes

Molecular docking simulations for pyrazole (B372694) and piperazine-containing analogues have been performed against a variety of protein targets, revealing key interaction patterns that are likely crucial for their biological activity. These studies show that the pyrazolylpiperazine scaffold can fit into the binding pockets of diverse proteins, such as protein kinases, by forming a network of non-covalent interactions.

The primary binding modes for these analogues typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. nih.govresearchgate.net

Hydrogen Bonding: The nitrogen atoms on both the pyrazole and piperazine (B1678402) rings are common hydrogen bond acceptors and donors. For instance, the NH group of the pyrazole ring can form hydrogen bonds with backbone carbonyls or specific amino acid side chains like glutamate (B1630785) or aspartate in a receptor's active site. The piperazine nitrogen can also engage in crucial hydrogen bond interactions. researchgate.net

Hydrophobic Interactions: Phenyl groups or other aromatic substituents attached to the pyrazole or piperazine core often engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and alanine (B10760859) within the binding pocket. nih.gov

π-π Stacking: When aromatic substituents are present, they can form π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein, further stabilizing the ligand-protein complex. researchgate.net

For example, in studies involving pyrazole derivatives targeting receptor tyrosine kinases like VEGFR-2, ligands were observed to be deeply docked within the binding pocket. nih.gov Similarly, docking studies of pyrazoline analogues against Monoamine Oxidase A (MAO-A) showed hydrophobic interactions with residues Tyr407 and Tyr444, and hydrogen bonding with Ala68.

The specific orientation and combination of these interactions are dictated by the substitution pattern on the 2-(1H-pyrazol-4-yl)piperazine core. Different substituents can be strategically added to optimize these interactions and improve binding selectivity for a desired target.

Binding Affinity Predictions

Binding affinity, often expressed as a docking score or binding free energy (in kcal/mol or kJ/mol), is a numerical prediction of the strength of the interaction between the ligand and its target. Lower energy values typically indicate a more stable and favorable interaction. Computational studies on pyrazole analogues have reported a wide range of binding affinities depending on the specific derivative and the protein target. researchgate.net

For instance, docking studies of various pyrazole derivatives against different protein kinases have yielded minimum binding energies ranging from -8.57 kJ/mol to -10.35 kJ/mol. nih.gov In one study targeting VEGFR-2, a 1H-pyrazole derivative showed a minimum binding energy of -10.09 kJ/mol. nih.gov Another study on piperazine-chalcone hybrids and their related pyrazoline analogues targeting VEGFR-2 reported IC₅₀ values from 0.57 µM to 1.48 µM, which corresponds to strong binding affinities. tandfonline.com

These predictions are valuable for screening virtual libraries of compounds and prioritizing which analogues should be synthesized and tested experimentally. The data generated from these predictions can be summarized to compare the potential efficacy of different derivatives.

| Compound Type | Protein Target | Predicted Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 1,3,4-thiadiazole-substituted 1H-pyrazole | VEGFR-2 (2QU5) | -10.09 | nih.gov |

| 1,3,4-thiadiazole-substituted 1H-pyrazole | Aurora A (2W1G) | -8.57 | nih.gov |

| 1,3,4-thiadiazole-substituted 1H-pyrazole | CDK2 (2VTO) | -10.35 | nih.gov |

| N-phenyl pyrazoline derivative | Estrogen Receptor-α (2ERT) | -8.7 kcal/mol | researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of molecules. These methods provide a deeper understanding of molecular stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole and piperazine analogues, DFT calculations at levels like B3LYP/6-311G(d,p) are used to determine these electronic properties. researchgate.net Studies show that the introduction of different substituent groups onto the pyrazolylpiperazine scaffold can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov This modulation of the electronic structure can directly influence the molecule's bioactivity. For example, a molecule with a smaller HOMO-LUMO gap might be more likely to participate in charge-transfer interactions within a biological target.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

Vibrational and Spectroscopic Property Predictions

Quantum chemical calculations are highly effective in predicting vibrational spectra (e.g., Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By performing geometry optimization and frequency calculations using DFT, a theoretical spectrum can be generated. mdpi.com

These predicted spectra serve several purposes:

Structural Confirmation: Comparing the calculated vibrational frequencies and NMR shifts with experimental data helps to confirm the synthesized molecular structure.

Vibrational Assignment: Theoretical calculations allow for the precise assignment of specific vibrational modes (e.g., N-H stretch, C=N stretch, ring deformations) to the peaks observed in an experimental IR or Raman spectrum. mdpi.com

Understanding Substituent Effects: DFT can model how different functional groups attached to the this compound skeleton affect the vibrational frequencies and chemical shifts, providing insight into the electronic influence of these groups.

Studies on similar heterocyclic compounds have shown a high correlation between the vibrational frequencies calculated with methods like B3LYP and the experimentally observed values. nih.gov

Conformational Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. The piperazine ring can exist in different conformations (e.g., chair, boat, twist-boat), and rotation around the single bond connecting the pyrazole and piperazine rings adds further conformational possibilities.

Computational methods can be used to explore the conformational energy landscape, which is a mapping of the molecule's potential energy as a function of its geometry. njit.edu By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. researchgate.net This surface reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them.

For 2-substituted piperazines, it has been shown that the substituent often prefers an axial orientation. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov Understanding the preferred conformation is critical, as only specific conformers may be able to bind effectively to a biological target. Advanced techniques like molecular dynamics simulations can further explore the conformational space and the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations (as applied to related scaffolds)

Molecular dynamics (MD) simulations have emerged as a powerful tool to study the dynamic behavior of biological macromolecules at an atomic level. ijpsdronline.com In the context of drug design, MD simulations provide valuable insights into the interactions between a ligand and its protein target, offering a dynamic perspective that complements the static information obtained from molecular docking studies. For scaffolds related to this compound, MD simulations have been instrumental in understanding the stability of ligand-protein complexes and the dynamics that govern binding affinity.

The stability of a ligand-protein complex is a critical determinant of a drug's efficacy and residence time at its target. MD simulations can predict and analyze the stability of such complexes by monitoring various parameters over time, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation and breaking of hydrogen bonds.

Furthermore, the analysis of RMSF can highlight the flexibility of different regions of the protein upon ligand binding. Residues in the binding pocket that interact with the ligand are often observed to have lower RMSF values, indicating that their movement is restricted upon binding. Conversely, other regions of the protein might exhibit increased flexibility, which can be important for allosteric regulation or protein function.

Hydrogen bonds play a crucial role in the specificity and affinity of ligand-protein interactions. nih.gov MD simulations allow for the detailed analysis of hydrogen bond networks at the binding interface. For pyrazolyl-piperazine analogues, the pyrazole and piperazine moieties can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the active site. By tracking the occupancy of these hydrogen bonds throughout the simulation, researchers can identify the most critical interactions for maintaining the stability of the complex. For example, a recent study on novel pyrazoline-piperazine conjugates highlighted the importance of specific hydrogen bonds in their binding to target proteins, as revealed by MD simulation studies. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

Several QSAR studies have been conducted on pyrazole and piperazine derivatives to develop predictive models for various biological activities, including anticancer and antibacterial effects. nih.govresearchgate.net These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power.

A notable example is the Hologram QSAR (HQSAR) analysis performed on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the CCR1 receptor. researchgate.net HQSAR is a 2D QSAR method that does not require 3D structural alignment and is based on molecular holograms, which are fingerprints that encode the 2D structure of a molecule. researchgate.net The developed HQSAR model showed good statistical quality and predictive ability, indicating its utility in predicting the activity of new compounds in this series. researchgate.net

The following interactive data table summarizes the statistical parameters of a representative QSAR model developed for a series of pyrazolyl-piperazine analogues.

| Statistical Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.917 | A measure of the predictive ability of the model, obtained through cross-validation. |

| r² (Non-cross-validated r²) | 0.962 | A measure of the goodness of fit of the model to the training set data. |

| SEE (Standard Error of Estimate) | 0.15 | A measure of the absolute error of the model. |

| F-value | 75.6 | A measure of the statistical significance of the model. |

This table demonstrates the development of a statistically robust QSAR model that can be used to predict the biological activity of novel pyrazolyl-piperazine derivatives. nih.gov

A crucial aspect of QSAR modeling is the identification of molecular descriptors that have a significant impact on the biological activity of the compounds. These descriptors can be categorized into various types, including topological, spatial, thermodynamic, and electronic properties. nih.gov

In the HQSAR study of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives, the contribution maps generated from the model highlighted the structural fragments that were positively or negatively correlated with the biological activity. researchgate.net For instance, certain substitutions on the phenyl ring of the piperazine moiety were found to be favorable for activity, while others were detrimental. These findings provide valuable insights for the rational design of new analogues with improved potency.

Another QSAR study on piperine (B192125) analogs identified three key descriptors that were crucial for their inhibitory activity: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov The model indicated that an increase in the exposed partial negative surface area enhanced the inhibitory activity, while the area of the molecular shadow was inversely proportional to the activity. nih.gov

The following interactive data table provides examples of key structural descriptors identified in QSAR studies of pyrazolyl-piperazine analogues and their influence on biological activity.

| Descriptor | Type | Influence on Activity | Rationale |

|---|---|---|---|

| Partial Negative Surface Area (PNSA) | Electronic | Positive | Increased PNSA can enhance interactions with positively charged residues in the target's active site. nih.gov |

| Molecular Shadow (XZ plane) | Spatial | Negative | A larger molecular shadow may indicate steric hindrance, preventing optimal binding to the target. nih.gov |

| Heat of Formation | Thermodynamic | Variable | Relates to the stability of the molecule and can influence its binding energy. nih.gov |

| Presence of specific fragments (e.g., substituted phenyl) | Topological | Positive/Negative | Specific substitutions can introduce favorable or unfavorable steric and electronic interactions. researchgate.net |

These identified descriptors serve as a guide for medicinal chemists to modify the structure of the this compound scaffold to enhance its therapeutic potential.

Pharmacokinetic Profiling of 2 1h Pyrazol 4 Yl Piperazine Derivatives in Vitro and in Silico

In Vitro Pharmacokinetic Studies (e.g., Metabolic Fate)

While in silico predictions are valuable for initial screening, in vitro experiments are necessary to confirm the pharmacokinetic properties of promising compounds. These studies typically use liver microsomes or hepatocytes, which contain the metabolic enzymes responsible for drug breakdown. researchgate.net

For piperazine-based compounds, in vitro studies using human liver microsomes have been conducted to investigate their metabolic fate. nih.gov The primary goals of these studies are to identify the major metabolites and the specific CYP enzymes involved in their formation. Common metabolic pathways for piperazine-containing structures include N-dealkylation and oxidation. researchgate.net In some cases, more complex biotransformations, such as the opening of heterocyclic rings, have been observed. nih.gov For example, studies on certain G protein-coupled receptor modulators containing a piperazine (B1678402) ring identified metabolites formed through glutathione detoxification pathways. nih.gov Understanding the metabolic fate is crucial for identifying potentially active or toxic metabolites.

Table 2: Summary of In Vitro Metabolic Stability Data for Piperazine-Containing Compounds

| Compound Class | In Vitro System | Major CYP Enzymes Involved | Observed Metabolic Pathways |

|---|---|---|---|

| Benzylpiperazines | Human Liver Microsomes | CYP2D6, CYP1A2, CYP3A4 | N-dealkylation, Aromatic hydroxylation |

| Phenylpiperazines | Human Liver Microsomes | CYP2D6, CYP3A4, CYP2C19 | N-oxidation, Hydroxylation |

| Oxadiazole-piperazines | Human, Rat, Dog Hepatocytes | Not specified | Ring-opening, Reductive cleavage |

Note: This table summarizes findings from related piperazine derivatives to infer potential metabolic pathways for the 2-(1H-pyrazol-4-yl)piperazine scaffold.

Emerging Trends and Future Research Directions

Development of Multi-Targeted Ligands Based on the 2-(1H-pyrazol-4-yl)piperazine Scaffold

The "one-drug, one-target" paradigm has been challenged by the multifactorial nature of complex diseases such as cancer and neurodegenerative disorders. mdpi.com This has led to the rise of polypharmacology, which aims to design single chemical entities that can modulate multiple biological targets simultaneously. mdpi.comfrontiersin.org The this compound scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) due to its synthetic tractability and ability to interact with diverse biological targets. researchgate.net

Researchers are actively exploring the development of MTDLs based on this scaffold for various diseases. For instance, in the context of Alzheimer's disease, derivatives of the N-aryl piperazine (B1678402) scaffold have been developed as MTDLs that inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-secretase (BACE-1), and amyloid-β aggregation. nih.gov One optimized compound, compound 48 , demonstrated potent inhibitory activity against both AChE and BuChE, along with inhibition of BACE-1 and amyloid-β aggregation. nih.gov Similarly, a biphenyl (B1667301) pyrazole (B372694) scaffold has been reported as a dual inhibitor of AChE and tau aggregation, showing neuroprotective effects superior to single-target inhibitors. nih.gov

In the realm of cancer therapy, the design of dual-target inhibitors is also a promising strategy. rsc.org For example, novel compounds have been synthesized to dually target histone deacetylase 1 (HDAC1) and protein kinase CK2, with some derivatives showing cytotoxic activity in cancer cell lines. rsc.org Another area of exploration is the development of dual inhibitors for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) to create anti-inflammatory agents with a broader spectrum and potentially reduced side effects compared to traditional NSAIDs. nih.gov The pyrazole sulfonamide derivative, compound 5b , has shown potent dual inhibition of COX-2 and 5-LOX. nih.gov

Table 1: Examples of Multi-Targeted Ligands Based on Pyrazole/Piperazine Scaffolds

| Compound/Scaffold | Target 1 | Target 2 | Target 3 | Therapeutic Area |

| Compound 48 (Pyrazoline with N-aryl piperazine) | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | β-secretase (BACE-1) | Alzheimer's Disease nih.gov |

| Biphenyl Pyrazole Scaffold | Acetylcholinesterase (AChE) | Tau Aggregation | Neurodegenerative Diseases nih.gov | |

| Compound 5e (Hydroxamate and TBB scaffold) | Histone Deacetylase 1 (HDAC1) | Protein Kinase CK2 | Cancer rsc.org | |

| Compound 5b (Benzothiophen-2-yl pyrazole) | Cyclooxygenase-2 (COX-2) | 5-Lipoxygenase (5-LOX) | Inflammation nih.gov |

Integration with Advanced Drug Delivery Systems

While the intrinsic activity of this compound derivatives is crucial, their therapeutic efficacy can be significantly enhanced through advanced drug delivery systems. These systems aim to improve the solubility, bioavailability, and targeted delivery of therapeutic agents, thereby maximizing their effect while minimizing off-target side effects. rdd.edu.iqnih.gov Nanoparticle-based drug delivery is a particularly promising approach. brieflands.com

Strategies such as solid-lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) are being explored for heterocyclic compounds. nih.gov For example, a pyrazolo-pyridazine derivative formulated into SLNs and LPHNPs showed improved cytotoxic activity against cancer cell lines compared to the free compound. nih.gov The nano-formulations exhibited particle sizes in the nanometer range, which is advantageous for drug delivery. nih.gov

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are also being investigated for their ability to encapsulate and control the release of drugs. mdpi.com These biodegradable nanoparticles can be optimized to improve drug bioavailability by increasing solubility and facilitating passage through biological membranes. nih.gov For piperazine-containing compounds, nanoparticle formulations can potentially enhance their delivery across the blood-brain barrier for treating central nervous system disorders. rdd.edu.iq Future research will likely focus on developing targeted nanoparticle systems for this compound derivatives, for instance, by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on target cells.

Application of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govijhespub.org These computational tools can analyze vast datasets to identify patterns, predict biological activities, and guide the design of novel compounds with desired properties. nih.gov For derivatives of the this compound scaffold, AI and ML can be applied in several ways.